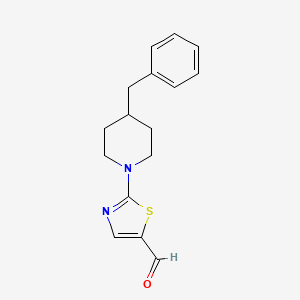

2-(4-Benzylpiperidino)-1,3-thiazole-5-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Benzylpiperidino)-1,3-thiazole-5-carbaldehyde is a useful research compound. Its molecular formula is C16H18N2OS and its molecular weight is 286.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Potential

The exploration of thiazole derivatives, including compounds similar to 2-(4-Benzylpiperidino)-1,3-thiazole-5-carbaldehyde, has been a focal point in medicinal chemistry due to their broad spectrum of pharmacological activities. For instance, benzofused thiazole derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. These derivatives are synthesized through a cyclocondensation reaction involving carboxylic acid and 2-aminothiophenol. Studies have shown that certain synthesized compounds exhibited significant anti-inflammatory activity compared to standard references, along with potential antioxidant activity against various reactive species. This suggests that benzofused thiazole derivatives could serve as templates for the development of new anti-inflammatory and antioxidant agents (Raut et al., 2020).

Chemical Properties and Applications

Research on the structural properties and applications of thiazole derivatives has revealed their versatile role in chemistry. For example, benzothiazole and its derivatives have shown a variety of biological activities, and their conjugate systems have been explored as potential chemotherapeutics. The modification of the benzothiazole scaffold and the development of its conjugates have been extensively studied, highlighting the importance of these compounds in drug discovery and development. Benzothiazole derivatives have been evaluated for their antimicrobial, anticancer, anti-inflammatory, and antidiabetic activities, demonstrating the scaffold’s potential as a cornerstone in medicinal chemistry (Ahmed et al., 2012).

Role in Organic Optoelectronics

Benzothiazole derivatives have also found applications in the field of organic optoelectronics. The structural uniqueness of these compounds, especially when fused with benzene rings, has led to the exploration of their use in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and other electronic devices. Their electronic properties, such as luminescence and electroluminescence, are of particular interest for developing novel materials for optoelectronic applications. This highlights the versatility of benzothiazole derivatives beyond pharmacological activities, extending their utility to materials science and engineering (Lipunova et al., 2018).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 4-benzylpiperidine, have been found to interact with theEnoyl- [acyl-carrier-protein] reductase [NADH] in Mycobacterium tuberculosis . This enzyme plays a crucial role in the fatty acid elongation cycle of the FAS-II pathway .

Mode of Action

Similar compounds like 4-benzylpiperidine act as amonoamine releasing agent with selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine .

Biochemical Pathways

The related compound 4-benzylpiperidine is known to influence thefatty acid elongation cycle of the FAS-II pathway .

Result of Action

Related compounds like 4-benzylpiperidine are known to have a fast onset of action and a short duration .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

2-(4-Benzylpiperidino)-1,3-thiazole-5-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of monoamine oxidase-A and -B, enzymes responsible for the breakdown of monoamines . This inhibition can lead to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin, thereby affecting various physiological processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it acts as a monoamine releasing agent with a high selectivity for dopamine and norepinephrine over serotonin . This selectivity can alter neurotransmitter levels, impacting cell signaling pathways and gene expression related to neurotransmission and mood regulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to monoamine transporters, promoting the release of neurotransmitters such as dopamine and norepinephrine . Additionally, it functions as a monoamine oxidase inhibitor, preventing the breakdown of these neurotransmitters . These interactions lead to increased neurotransmitter levels, which can influence various physiological and psychological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can degrade over extended periods. Long-term studies have shown that it can have sustained effects on neurotransmitter levels, but these effects may diminish as the compound degrades . In vitro and in vivo studies have demonstrated that its impact on cellular function can persist for several hours, but the exact duration depends on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cognitive function and mood by increasing neurotransmitter levels . At high doses, it can lead to toxic effects, such as neurotoxicity and behavioral changes . These threshold effects highlight the importance of careful dosage management in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, which metabolizes neurotransmitters . By inhibiting these enzymes, the compound can alter metabolic flux and increase the levels of certain metabolites. This interaction can have significant effects on physiological processes, particularly those related to neurotransmission.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . This transport is crucial for its activity, as it needs to reach specific cellular compartments to exert its effects. The compound’s distribution can also affect its localization and accumulation within tissues, influencing its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound reaches its target sites within the cell, where it can interact with enzymes and other biomolecules to exert its effects. The precise localization can also influence its activity and function, as different cellular compartments may have varying environments and conditions.

Eigenschaften

IUPAC Name |

2-(4-benzylpiperidin-1-yl)-1,3-thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2OS/c19-12-15-11-17-16(20-15)18-8-6-14(7-9-18)10-13-4-2-1-3-5-13/h1-5,11-12,14H,6-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHIMEHYUGUTTTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C3=NC=C(S3)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594724 |

Source

|

| Record name | 2-(4-Benzylpiperidin-1-yl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-09-0 |

Source

|

| Record name | 2-(4-Benzylpiperidin-1-yl)-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-5-chlorobenzo[b]thiophene](/img/structure/B1288040.png)

![Methyl 4-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B1288046.png)

![7-Chloro-2-(3-chloro-phenyl)-5,6-dimethyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1288060.png)

![2-Bromo-1-[4-(2-furyl)phenyl]ethanone](/img/structure/B1288067.png)

![[3-(1,3-Thiazol-2-yl)phenyl]methylamine](/img/structure/B1288068.png)